Cas no 2648937-37-3 ((2S,3S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3-methylpentanoic acid)

2648937-37-3 structure
Nome del prodotto:(2S,3S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3-methylpentanoic acid
(2S,3S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3-methylpentanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2S,3S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3-methylpentanoic acid
- 2648937-37-3
- EN300-1562696
- (2S,3S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-3-methylpentanoic acid
-
- Inchi: 1S/C25H28F2N2O5/c1-3-14(2)22(24(31)32)29-21(30)12-20(23(26)27)28-25(33)34-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20,22-23H,3,12-13H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)/t14-,20?,22-/m0/s1
- Chiave InChI: RASLTNNQXSLFNK-IHJIZBQOSA-N
- Sorrisi: FC(C(CC(N[C@H](C(=O)O)[C@@H](C)CC)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)F
Proprietà calcolate
- Massa esatta: 474.19662832g/mol
- Massa monoisotopica: 474.19662832g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 34
- Conta legami ruotabili: 11
- Complessità: 699
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 105Ų
(2S,3S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3-methylpentanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1562696-10000mg |
(2S,3S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-3-methylpentanoic acid |
2648937-37-3 | 10000mg |
$11805.0 | 2023-09-25 | ||
Enamine | EN300-1562696-0.5g |
(2S,3S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-3-methylpentanoic acid |
2648937-37-3 | 0.5g |
$2635.0 | 2023-06-04 | ||
Enamine | EN300-1562696-5.0g |
(2S,3S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-3-methylpentanoic acid |
2648937-37-3 | 5g |
$7961.0 | 2023-06-04 | ||
Enamine | EN300-1562696-0.05g |
(2S,3S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-3-methylpentanoic acid |
2648937-37-3 | 0.05g |
$2306.0 | 2023-06-04 | ||
Enamine | EN300-1562696-250mg |
(2S,3S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-3-methylpentanoic acid |
2648937-37-3 | 250mg |
$2525.0 | 2023-09-25 | ||
Enamine | EN300-1562696-10.0g |
(2S,3S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-3-methylpentanoic acid |
2648937-37-3 | 10g |
$11805.0 | 2023-06-04 | ||
Enamine | EN300-1562696-5000mg |
(2S,3S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-3-methylpentanoic acid |
2648937-37-3 | 5000mg |
$7961.0 | 2023-09-25 | ||
Enamine | EN300-1562696-2500mg |
(2S,3S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-3-methylpentanoic acid |
2648937-37-3 | 2500mg |
$5380.0 | 2023-09-25 | ||
Enamine | EN300-1562696-1.0g |
(2S,3S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-3-methylpentanoic acid |
2648937-37-3 | 1g |
$2745.0 | 2023-06-04 | ||
Enamine | EN300-1562696-0.1g |
(2S,3S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanamido]-3-methylpentanoic acid |
2648937-37-3 | 0.1g |
$2415.0 | 2023-06-04 |
(2S,3S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3-methylpentanoic acid Letteratura correlata
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
2648937-37-3 ((2S,3S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3-methylpentanoic acid) Prodotti correlati
- 1251687-87-2(4-amino-2-4-(2-fluorophenyl)piperazin-1-yl-N-(4-methoxyphenyl)pyrimidine-5-carboxamide)
- 2166630-96-0(3-(4-methoxybutyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2680665-41-0(benzyl N-(4-acetyl-3,5-dimethylphenyl)carbamate)
- 929514-51-2((2Z)-2-(2-methoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate)
- 2490155-00-3(rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate)
- 1340060-64-1(3-(2,5-Dimethyl-phenyl)-4-iodo-1H-pyrazole)
- 1421517-51-2(N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]naphthalene-1-carboxamide)
- 1804427-97-1(2-(Difluoromethyl)-5-fluoro-4-nitropyridine-3-carboxaldehyde)
- 1664366-95-3(di-tert-butyl9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate-D28450)
- 897455-32-2(2-(4-chlorophenyl)-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)acetamide)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
